Benzyl 4-bromophenethylcarbamate

Catalog No.
S1521968
CAS No.
191170-76-0
M.F
C16H16BrNO2
M. Wt
334.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 4-bromophenethylcarbamate

CAS Number

191170-76-0

Product Name

Benzyl 4-bromophenethylcarbamate

IUPAC Name

benzyl N-[2-(4-bromophenyl)ethyl]carbamate

Molecular Formula

C16H16BrNO2

Molecular Weight

334.21 g/mol

InChI

InChI=1S/C16H16BrNO2/c17-15-8-6-13(7-9-15)10-11-18-16(19)20-12-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19)

InChI Key

WIUKEHNGQSSRHQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NCCC2=CC=C(C=C2)Br

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC2=CC=C(C=C2)Br

Benzyl 4-bromophenethylcarbamate is an organic compound with the molecular formula C16H16BrNO2C_{16}H_{16}BrNO_2. This compound features a benzyl group attached to a carbamate functional group, which is further connected to a 4-bromophenethyl moiety. The presence of the bromine atom enhances its reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and agrochemicals.

Due to the lack of research on BCB, its mechanism of action is unknown. However, considering its structural similarity to phenethylamine, it might possess some biological activity. Phenethylamines are involved in various processes, including neurotransmission and neuromodulation []. Further research is needed to elucidate BCB's specific interactions and potential effects.

No information is available on the safety hazards associated with BCB, including its toxicity, flammability, or reactivity. Due to the presence of a bromine atom, it is advisable to handle this compound with caution, assuming potential similar hazards as with other brominated organic compounds. Always handle unknown chemicals following standard laboratory safety protocols.

Limitations and Future Research

The analysis of BCB is limited by the scarcity of scientific data. Future research efforts could explore:

  • Synthesis and purification methods for BCB.
  • Determination of its physical and chemical properties.
  • Investigation of its potential biological activity and mechanism of action.
  • Evaluation of its safety profile.
, primarily involving nucleophilic substitutions and acylation processes. For instance, it can react with amines to form various derivatives, including more complex carbamates. Additionally, reactions with carbon dioxide have been noted, leading to the formation of ammonium carbamate salts through the interaction of benzyl 4-bromophenethylamine and carbon dioxide .

This compound exhibits significant biological activity, particularly as an inhibitor of acetylcholinesterase and butyrylcholinesterase enzymes. Studies have demonstrated that benzyl 4-bromophenethylcarbamate and its derivatives show promising potential in treating neurodegenerative diseases by enhancing cholinergic transmission . Furthermore, its structure allows for selective inhibition against these enzymes, making it a candidate for drug development.

The synthesis of benzyl 4-bromophenethylcarbamate typically involves the reaction of benzylamine with 4-bromophenethyl isocyanate or other related reagents under controlled conditions. Various methods have been explored to optimize yields and reaction conditions, including the use of different solvents and bases. For example, reactions conducted under ambient conditions with potassium carbonate have shown improved yields compared to traditional methods .

General Synthesis Procedure

  • Reagents: Benzylamine, 4-bromophenethyl isocyanate.
  • Solvent: Anhydrous dimethyl sulfoxide or acetonitrile.
  • Base: Potassium carbonate.
  • Procedure: Combine reagents in the chosen solvent and base, stir at room temperature for several hours, then purify the product through crystallization or chromatography.

Benzyl 4-bromophenethylcarbamate has various applications:

  • Pharmaceuticals: As a potential therapeutic agent for neurodegenerative disorders due to its cholinesterase inhibition properties.
  • Agriculture: As a pesticide or acaricide due to its biological activity against pests.
  • Chemical Research: As a precursor for synthesizing other complex organic molecules.

Interaction studies have focused on the binding affinity of benzyl 4-bromophenethylcarbamate to cholinesterase enzymes. Molecular docking studies reveal that its unique structure allows for effective interaction with the active sites of these enzymes, providing insights into its mechanism of action and potential modifications for enhanced efficacy .

Benzyl 4-bromophenethylcarbamate shares structural similarities with other carbamates but is unique due to its specific brominated aromatic component. Here are some similar compounds:

Compound NameStructural FeaturesUnique Attributes
Benzyl carbamateSimple benzyl group attached to carbamateLacks bromine substitution
Ethyl benzyl carbamateEthyl group instead of benzylDifferent alkyl chain affects lipophilicity
Benzyl (1-(4-chlorophenyl)-1-oxopropan-2-yl)carbamateContains a chlorinated phenyl groupVarying halogen influences biological activity
Benzyl (1-(3-nitrophenyl)-1-oxopropan-2-yl)carbamateContains a nitro groupIncreased polarity may affect pharmacokinetics

Benzyl 4-bromophenethylcarbamate's unique brominated structure contributes to its distinct biological activities and chemical reactivity compared to these similar compounds.

XLogP3

4.1

Dates

Modify: 2023-08-15

Explore Compound Types